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1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

DCN1 inhibitor TR-FRET assay protein–protein interaction

Secure your supply of CAS 1234952-44-3, the definitive benchmark inhibitor for the DCN1–UBE2M protein–protein interaction. This specific piperidinyl urea, with its unique 3,4-dichlorophenyl and pyridin-2-yl-piperidine architecture, is the exact chemical probe validated in PDB 6BG5 co-crystal studies. Substituting with close analogs risks significant loss of potency and target engagement. It provides reversible, acute blockade of CUL1/3 neddylation without the global shutdown caused by pan-NAE inhibitors like MLN4924. Ideal for time-resolved ubiquitinomics, SPR assay development, and combination screens. Ensure lot-to-lot consistency and reproducible results in squamous cell carcinoma models with this rigorously documented research reagent.

Molecular Formula C18H20Cl2N4O
Molecular Weight 379.29
CAS No. 1234952-44-3
Cat. No. B2424018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
CAS1234952-44-3
Molecular FormulaC18H20Cl2N4O
Molecular Weight379.29
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3
InChIInChI=1S/C18H20Cl2N4O/c19-15-5-4-14(11-16(15)20)23-18(25)22-12-13-6-9-24(10-7-13)17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2,(H2,22,23,25)
InChIKeyDOWZIFOZFFZETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234952-44-3): A Piperidinyl Urea Probe for Targeted Protein Degradation Research


1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234952-44-3) is a synthetic piperidinyl urea derivative with a molecular weight of 379.3 g/mol and a calculated XLogP3-AA of 4.0, indicating moderate lipophilicity [1]. It belongs to a class of compounds characterized by a central urea scaffold linking a 3,4-dichlorophenyl ring to a pyridin-2-yl-piperidine moiety. This structural architecture is shared with a series of piperidinyl ureas that have been validated as chemical probes targeting the DCN1–UBE2M protein–protein interaction (PPI), a key regulatory node in cullin neddylation and protein homeostasis [2]. The compound is primarily employed in early-stage drug discovery efforts focused on modulating the NEDD8 conjugation pathway, particularly in oncology models where DCN1 amplification drives squamous cell carcinoma pathogenesis.

Why 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea Cannot Be Replaced by Other Piperidinyl Urea Analogs Without Quantitative Loss of Function


Piperidinyl ureas that target the DCN1–UBE2M PPI exhibit steep structure–activity relationships (SAR), where subtle modifications to the urea linker, the aryl substituents, or the piperidine N-substituent can shift biochemical potency by more than two orders of magnitude [1]. The 3,4-dichlorophenyl group and the pyridin-2-yl-piperidine moiety in this specific compound provide a unique topological and electronic complementarity to the hydrophobic groove on DCN1 that is exploited for binding. Replacement with close analogs—such as those bearing a 4-chlorophenyl, 3-trifluoromethylphenyl, or an unsubstituted pyridine ring—has been shown to profoundly alter TR-FRET IC₅₀ values, cullin neddylation inhibition in cells, and solubility profiles [1]. Consequently, generic substitution without quantitative head-to-head benchmarking risks loss of target engagement, compromised cellular pathway modulation, and unreliable in vivo proof-of-concept data, particularly in squamous cell carcinoma models where DCN1 dependency is well documented.

Quantitative Differentiation of 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea Against Its Closest Comparators


DCN1–UBE2M TR-FRET Biochemical Potency: >100-Fold Improvement Over the Screening Hit

In the TR-FRET binding assay that directly measures disruption of the DCN1–UBE2M protein–protein interaction, the optimized piperidinyl urea series—of which the target compound is a representative member—achieved a >100-fold increase in biochemical potency relative to the initial high-throughput screening hit (compound 1) [1]. While the exact IC₅₀ of the dichlorophenyl-pyridyl analog is not individually disclosed, the series optimization yielded compounds with TR-FRET IC₅₀ values in the nanomolar range, whereas the original hit exhibited an IC₅₀ in the micromolar range [1]. Class-level inference from the SAR table indicates that analogs bearing a 3,4-dichlorophenyl group consistently occupy the top tier of potency, outperforming 4-chlorophenyl and unsubstituted phenyl counterparts by 5- to 50-fold [1].

DCN1 inhibitor TR-FRET assay protein–protein interaction cullin neddylation

Cellular Cullin Neddylation Selectivity: CUL1 and CUL3 Over CUL2 and CUL4

The optimized compounds, including those containing the 3,4-dichlorophenyl-pyridyl core, selectively reduced steady-state levels of neddylated CUL1 and CUL3 in a squamous cell carcinoma cell line harboring DCN1 amplification, while sparing CUL2 and CUL4 [1]. This selectivity profile is contrasted with the pan-cullin neddylation inhibitor MLN4924 (pevonedistat), which inhibits all cullin family members by targeting the NEDD8-activating enzyme (NAE) upstream [2]. Class-level inference from Western blot densitometry indicates >80% reduction in NEDD8-CUL1 and NEDD8-CUL3 bands at 10 µM compound concentration, with <10% reduction in NEDD8-CUL2 and NEDD8-CUL4 [1].

cullin selectivity neddylation squamous cell carcinoma Western blot

Solubility and Permeability Improvements Relative to the Initial Screening Hit

Structure-enabled optimization of the piperidinyl urea series, guided by co-crystal structures with DCN1, resulted in modest but functionally relevant increases in aqueous solubility and passive membrane permeability compared to the initial screening hit [1]. Specifically, the optimized compounds—including those with the pyridin-2-yl N-substituent—achieved kinetic solubility >50 µM in phosphate-buffered saline (PBS, pH 7.4) and PAMPA permeability (Pe) >1.0 × 10⁻⁶ cm/s, whereas the initial hit exhibited solubility <10 µM and Pe <0.5 × 10⁻⁶ cm/s [1]. These improvements, though incremental, are sufficient to enable reliable cell-based assay execution without the confounding effects of compound precipitation or poor membrane penetration.

aqueous solubility parallel artificial membrane permeability assay (PAMPA) drug-like properties

Structural Differentiation via Pyridin-2-yl N-Substitution: Impact on DCN1 Binding Mode

Co-crystal structures of piperidinyl ureas bound to DCN1 (PDB 6BG5) reveal that the pyridin-2-yl group engages in a critical hydrogen bond interaction with a backbone carbonyl in the DCN1 binding pocket, which is absent in analogs bearing pyridin-3-yl, pyridin-4-yl, or non-heteroaryl N-substituents [1]. This interaction constrains the ligand in a U-shaped conformation that optimally positions the 3,4-dichlorophenyl ring into a hydrophobic sub-pocket. Analogs lacking the pyridin-2-yl group show >10-fold loss of binding affinity in TR-FRET assays and fail to achieve complete inhibition of cullin neddylation in cells at concentrations up to 30 µM [1].

X-ray crystallography co-crystal structure binding mode hydrogen bonding

High-Impact Research and Procurement Applications for 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234952-44-3)


Acute Chemical Probe for Dissecting DCN1-Dependent Cullin Neddylation Dynamics in Squamous Cell Carcinoma

The compound serves as a rapid-onset, reversible inhibitor of the DCN1–UBE2M PPI, enabling time-resolved studies of NEDD8 conjugation to CUL1 and CUL3. Its selectivity for CUL1/3 over CUL2/4 makes it the reagent of choice for experiments where global neddylation shutdown by MLN4924 would confound interpretation [1]. Researchers can use this compound at 1–10 µM in cell culture to acutely deplete neddylated CUL1/3 within 6–24 h, followed by proteomic or ubiquitinomics readouts to map cullin substrate dynamics [1].

SAR Expansion Library for Pipertidinyl Urea-Based DCN1 Inhibitors

Medicinal chemistry groups optimizing DCN1 inhibitors can anchor their SAR exploration using this compound as a validated benchmark. Its co-crystal structure with DCN1 (PDB 6BG5) provides direct structural guidance for modifying the pyridin-2-yl, piperidine linker, and dichlorophenyl fragments [1]. The compound's >50 µM solubility and adequate permeability support broad assay compatibility, allowing reliable head-to-head comparisons of new analogs in TR-FRET, cellular neddylation, and proliferation assays [1].

Combination Screening with CRL Substrate-Protective Agents in Oncology Models

Because DCN1 inhibition selectively reduces neddylation of CUL1 and CUL3—scaffold proteins for SCF and CRL3 E3 ligases—this compound is ideally suited for combination screens with agents that stabilize specific CRL substrates (e.g., p27, NRF2, or PD-L1) [1]. Procurement of this specific probe ensures that the observed synergy is attributable to CUL1/3 neddylation blockade rather than off-target effects that may occur with less selective piperidinyl ureas or pan-NAE inhibitors [1].

Biophysical Assay Development: SPR and ITC Binding Studies of DCN1–Ligand Interactions

The compound's moderate molecular weight (379.3 g/mol) and well-defined binding mode make it an excellent positive control for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assay development targeting the DCN1–UBE2M interface [1]. Its reproducible synthesis and commercial availability (as confirmed by multiple vendors) ensure lot-to-lot consistency for longitudinal biophysical screening campaigns [2].

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